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Compound of Interest

Compound Name: Bromo-PEG?7-alcohol

Cat. No.: B8096006

For Researchers, Scientists, and Drug Development Professionals

Bromo-PEG7-alcohol is a heterobifunctional molecule widely utilized in the fields of
bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a reactive bromide
at one end, a hydroxyl group at the other, and a seven-unit polyethylene glycol (PEG) spacer,
imparts a valuable combination of reactivity, flexibility, and hydrophilicity. This guide provides a
comprehensive overview of its chemical properties, supported by data tables, experimental
protocols, and workflow diagrams to facilitate its effective application in research and
development.

Core Chemical Properties

Bromo-PEG7-alcohol is a clear, colorless to light yellow liquid at room temperature. The
presence of the PEG chain significantly influences its physical and chemical characteristics,
most notably its solubility and biocompatibility. The terminal functional groups, a bromide and a
hydroxyl, provide orthogonal reactivity, allowing for sequential conjugation to different
molecules.

Table 1: General and Physicochemical Properties of Bromo-PEG7-alcohol
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Property Value Source/Comment
1-Bromo-23-hydroxy-
IUPAC Name 3,6,9,12,15,18,21- Generated
heptaoxatricosane
CAS Number 86220-35-1 [1]
Molecular Formula C14H29BrO7 [1]
Molecular Weight 389.28 g/mol [1]
] o General observation for similar
Appearance Colorless to light yellow liquid o
PEG derivatives
Purity Typically 295% Varies by supplier
N ) ] Predicted value, experimental
Boiling Point 443.0 £ 40.0 °C (Predicted) ] ]
data not readily available.
) ) Predicted value, experimental
Density 1.261 + 0.06 g/cm3 (Predicted) ] ]
data not readily available.
Predicted value for the terminal
pKa 14.36 + 0.10 (Predicted) alcohol, experimental data not

readily available.

Solubility Profile

The polyethylene glycol chain is the primary determinant of Bromo-PEG7-alcohol's solubility.

The repeating ether units form hydrogen bonds with water molecules, rendering the molecule

highly soluble in aqueous solutions. It is also soluble in a wide range of polar organic solvents.

[2]

Table 2: Solubility of Bromo-PEG7-alcohol in Various Solvents
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Solvent Solubility Reference/Comment

Water Soluble

Phosphate-Buffered Saline

(PBS) Soluble

Dimethylformamide (DMF) Soluble

Dimethyl Sulfoxide (DMSO) Soluble

Dichloromethane (DCM) Soluble

Chloroform Soluble

Methanol Soluble

Ethanol Soluble

T Less Soluble (Solubility
increases with temperature)

Diethyl Ether Insoluble

Hexane Insoluble General property of PEGs

Spectroscopic Data

Detailed spectroscopic data for Bromo-PEG7-alcohol is not consistently published. However,
based on the known structure and data from related PEG compounds, the following
characteristic spectral features can be anticipated.

Table 3: Expected Spectroscopic Characteristics of Bromo-PEG7-alcohol
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Expected Features

1H NMR

- A complex multiplet in the range of 3.5-3.8 ppm
corresponding to the ethylene glycol protons (-
0O-CH2-CH2-0-).- A triplet around 3.8 ppm for
the methylene group adjacent to the bromine (-
CH2-Br).- A triplet around 3.6 ppm for the
methylene group adjacent to the terminal
hydroxyl group (-CH2-OH).- A broad singlet for
the hydroxyl proton (-OH), the chemical shift of
which is dependent on solvent and

concentration.

13C NMR

- A series of peaks between 60 and 72 ppm
corresponding to the carbon atoms of the PEG
chain.- A peak around 30 ppm for the carbon
atom bonded to bromine (-CH2-Br).- A peak
around 61 ppm for the carbon atom bonded to

the terminal hydroxyl group (-CH2-OH).

FTIR (cm™1)

- A broad band in the region of 3200-3600 cm™1
due to the O-H stretching of the terminal
alcohol.- Strong C-H stretching vibrations
between 2850 and 2950 cm~1.- A prominent C-
O-C ether stretching band around 1100 cm=1.- A
C-Br stretching vibration, typically in the range
of 500-600 cm™2.

Mass Spectrometry (MS)

- The mass spectrum would be expected to
show a characteristic isotopic pattern for a
bromine-containing compound (M and M+2
peaks in an approximate 1:1 ratio).-
Fragmentation would likely involve cleavage of
the C-O and C-C bonds of the PEG chain.

Reactivity and Stability

The chemical utility of Bromo-PEG7-alcohol stems from its two distinct functional groups:
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o Bromide Group: The bromide is an excellent leaving group, making this end of the molecule
susceptible to nucleophilic substitution reactions. It readily reacts with thiols (e.qg., cysteine
residues in proteins) to form stable thioether bonds and with amines (e.g., lysine residues or
N-termini of proteins) to form secondary or tertiary amines. This reactivity is fundamental to
its use in bioconjugation.

e Hydroxyl Group: The terminal alcohol can be further functionalized through a variety of
reactions common to primary alcohols, such as esterification, etherification, or oxidation to
an aldehyde or carboxylic acid. This allows for the subsequent attachment of other
molecules.

Stability: Bromo-PEG7-alcohol, like other PEG compounds, can undergo oxidative
degradation, which is accelerated by exposure to heat, light, and oxygen. For long-term
storage, it is recommended to keep the compound at -20°C. Aqueous solutions are generally
stable at room temperature, but for prolonged storage, refrigeration or freezing is advisable.
The stability of the bromide group is generally good under neutral and acidic conditions, but it
can be more susceptible to hydrolysis under strongly basic conditions.

Experimental Protocols

The following are representative protocols for the application of bromo-PEG derivatives in
bioconjugation and as linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACS).
While these protocols may require optimization for specific applications, they provide a solid
methodological foundation.

Protocol 1: Conjugation of Bromo-PEG7-alcohol to a
Thiol-Containing Peptide

This protocol describes the reaction of the bromide group with a cysteine residue on a peptide.
Materials:

o Peptide with a free cysteine residue

e Bromo-PEG7-alcohol

o Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, deoxygenated
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e Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

e Quenching solution: 1 M Dithiothreitol (DTT) or 3-mercaptoethanol
 Purification system (e.g., HPLC, gel filtration)

Procedure:

» Dissolve the cysteine-containing peptide in the deoxygenated reaction buffer to a final
concentration of 1-5 mg/mL.

» Prepare a stock solution of Bromo-PEG7-alcohol in DMF or DMSO (e.g., 100 mM).

e Add a 10- to 50-fold molar excess of the Bromo-PEG7-alcohol stock solution to the peptide
solution. The optimal ratio should be determined empirically.

 Incubate the reaction mixture at room temperature for 2-12 hours with gentle stirring. The
reaction can be monitored by LC-MS to determine the extent of conjugation.

¢ Once the reaction is complete, quench any unreacted Bromo-PEG7-alcohol by adding a
guenching solution to a final concentration of 10-20 mM.

o Purify the PEGylated peptide from excess reagents and byproducts using reverse-phase
HPLC or size-exclusion chromatography.

o Characterize the final product by mass spectrometry to confirm the addition of the PEG
linker.

Protocol 2: Synthesis of a PROTAC using Bromo-PEG7-
alcohol as a Linker

This protocol outlines a general approach for the synthesis of a PROTAC where Bromo-PEG?7-
alcohol links a target protein-binding ligand (Warhead) and an E3 ligase-binding ligand (E3
Ligand). This example assumes the Warhead has a nucleophilic handle (e.g., a phenol or thiol)
and the E3 Ligand has a functional group that can be coupled to the hydroxyl end of the PEG
linker.
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Step 1: Attachment of the Warhead to Bromo-PEG7-alcohol

Materials:

Warhead with a nucleophilic group (e.g., Warhead-OH or Warhead-SH)

Bromo-PEG7-alcohol

A suitable base (e.g., potassium carbonate, cesium carbonate, or diisopropylethylamine
(DIPEA))

Anhydrous DMF or acetonitrile

Purification system (e.g., flash column chromatography)

Procedure:

Dissolve the Warhead (1.0 eq) in anhydrous DMF or acetonitrile under an inert atmosphere
(e.g., nitrogen or argon).

Add the base (1.5-3.0 eq) to the solution and stir for 15-30 minutes at room temperature to
deprotonate the nucleophile.

Add Bromo-PEG7-alcohol (1.1 eq) to the reaction mixture.

Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for 4-24 hours.
Monitor the reaction progress by TLC or LC-MS.

Upon completion, quench the reaction with water and extract the product with a suitable
organic solvent (e.qg., ethyl acetate or dichloromethane).

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure.

Purify the crude product (Warhead-PEG7-alcohol) by flash column chromatography.

Step 2: Activation of the Hydroxyl Group and Coupling to the E3 Ligand
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Materials:

e Warhead-PEGT7-alcohol (from Step 1)

o E3 Ligand with an amine or other suitable functional group

» Activating agent for the hydroxyl group (e.g., p-toluenesulfonyl chloride (TsCl),
methanesulfonyl chloride (MsCI), or a coupling reagent for amide bond formation if the
hydroxyl is first oxidized to a carboxylic acid)

o Asuitable base (e.qg., triethylamine or DIPEA)

e Anhydrous DCM or DMF

 Purification system (e.g., preparative HPLC)

Procedure (Example for Amide Bond Formation after Oxidation):

Oxidize the terminal alcohol of Warhead-PEG7-alcohol to a carboxylic acid using a suitable
oxidizing agent (e.g., Jones reagent, TEMPO).

o Dissolve the resulting Warhead-PEG7-acid (1.0 eq) in anhydrous DMF.

o Add a peptide coupling reagent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 3.0 eq) and
stir for 15 minutes.

e Add the E3 Ligand containing an amine group (1.1 eq) to the reaction mixture.

« Stir the reaction at room temperature for 2-12 hours. Monitor by LC-MS.

e Purify the final PROTAC molecule by preparative HPLC.

o Characterize the final product by H NMR, 13C NMR, and high-resolution mass spectrometry.

Experimental Workflows and Signaling Pathways

Bromo-PEG7-alcohol does not directly participate in signaling pathways but serves as a
critical component in constructing molecules that do, such as PROTACSs. The following diagram
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illustrates the general workflow for synthesizing a PROTAC and its mechanism of action.

PROTAC Synthesis Workflow PROTAC Mechanism of Action
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Caption: Workflow for PROTAC synthesis using Bromo-PEG7-alcohol and its subsequent
mechanism of action.

This guide provides a detailed technical overview of the chemical properties and applications of
Bromo-PEG7-alcohol. The provided data and protocols are intended to serve as a valuable
resource for researchers and professionals in the design and execution of their experiments. It
is always recommended to consult the specific product documentation from the supplier for the
most accurate and up-to-date information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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